Cas no 2567498-52-4 (tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate)
tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate
- EN300-27734032
- Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate
- 2567498-52-4
- tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate
- 2613382-50-4
- tert-Butyl ((1s,3s)-3-sulfamoylcyclobutyl)carbamate
- CS-0530356
- 2580228-26-6
- EN300-27698910
- EN300-27720181
- tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate
-
- Inchi: 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14)
- InChI Key: CZWUXRABLCITLO-UHFFFAOYSA-N
- SMILES: S(C1CC(C1)NC(=O)OC(C)(C)C)(N)(=O)=O
Computed Properties
- Exact Mass: 250.09872823g/mol
- Monoisotopic Mass: 250.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- pka: 10.42±0.40(Predicted)
tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27698910-0.05g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 0.05g |
$285.0 | 2025-03-20 | |
| Enamine | EN300-27698910-0.1g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 0.1g |
$426.0 | 2025-03-20 | |
| Enamine | EN300-27698910-0.25g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 0.25g |
$607.0 | 2025-03-20 | |
| Enamine | EN300-27698910-0.5g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 0.5g |
$959.0 | 2025-03-20 | |
| Enamine | EN300-27698910-1.0g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-20 | |
| Enamine | EN300-27698910-2.5g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-20 | |
| Enamine | EN300-27698910-5.0g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-20 | |
| Enamine | EN300-27698910-10.0g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-20 | |
| Enamine | EN300-27698910-1g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95% | 1g |
$1229.0 | 2023-09-10 | |
| Enamine | EN300-27698910-5g |
tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate |
2567498-52-4 | 95% | 5g |
$3562.0 | 2023-09-10 |
tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate
tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4): A Comprehensive Overview of Its Properties and Applications
In the realm of pharmaceutical and organic chemistry, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclobutyl backbone and sulfamoyl functional group, is widely studied for its potential applications in drug discovery and development. Researchers and industry professionals are increasingly focusing on its synthesis, stability, and biological activity, making it a hot topic in modern chemical research.
The structural features of tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate include a tert-butyl carbamate moiety, which enhances its stability and solubility, and a sulfamoyl group, known for its role in modulating biological interactions. These attributes make the compound a promising candidate for the design of enzyme inhibitors and receptor modulators. Recent studies have explored its potential in targeting specific pathways, aligning with the growing demand for precision medicine and personalized therapeutics.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate?" The answer lies in multi-step organic synthesis, often involving cyclobutane derivatives and sulfonylation reactions. Advanced techniques such as asymmetric catalysis and green chemistry approaches are also being investigated to improve yield and sustainability, reflecting the industry's shift toward eco-friendly synthesis.
Another area of interest is the compound's physicochemical properties, including its melting point, solubility, and stability under various conditions. These parameters are critical for formulation scientists working on drug delivery systems. For instance, the tert-butyl group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems. Such insights are invaluable for researchers addressing challenges in bioavailability and pharmacokinetics.
In the context of AI-driven drug discovery, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate has been featured in computational studies predicting its binding affinity to various targets. This aligns with the rising trend of integrating machine learning and molecular modeling to accelerate drug development. Searches like "How does tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate interact with enzymes?" highlight the curiosity surrounding its mechanistic role.
Beyond pharmaceuticals, this compound is also explored in material science, particularly in the design of functional polymers and catalysts. Its robust structure and reactivity make it a versatile building block for innovative materials. As the scientific community continues to uncover its potential, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate remains a focal point for interdisciplinary research.
To summarize, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4) represents a convergence of chemistry, biology, and technology. Its applications span from drug design to advanced materials, driven by its unique structural and functional properties. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and medicine.
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